molecular formula C15H24N2O4 B2958405 ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate CAS No. 865615-02-7

ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate

Cat. No.: B2958405
CAS No.: 865615-02-7
M. Wt: 296.367
InChI Key: DGAOSWTYJKVPJC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, it may inhibit the activity of these enzymes, which play a crucial role in cell signaling and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various synthetic processes. Its pentyloxycarbonylamino group provides additional functionalization possibilities, making it valuable for research and industrial applications.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-(pentoxycarbonylamino)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-5-7-8-9-21-15(19)17-13-10(3)12(11(4)16-13)14(18)20-6-2/h16H,5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAOSWTYJKVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=C(C(=C(N1)C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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